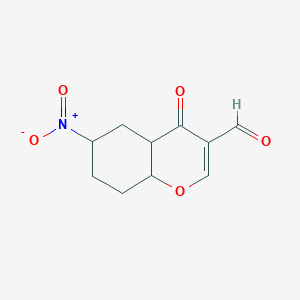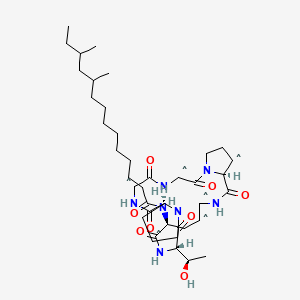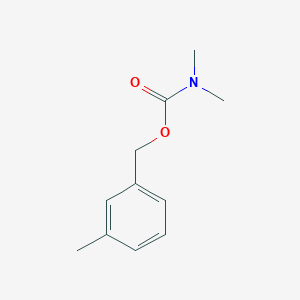
(3-methylphenyl)methyl N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methylphenyl)methyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 3-methylbenzyl chloride with N,N-dimethylcarbamic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamic acid chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions
(3-methylphenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(3-methylphenyl)methyl N,N-dimethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of (3-methylphenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems and other biochemical pathways.
相似化合物的比较
Similar Compounds
- (3-methylphenyl)methyl N,N-diethylcarbamate
- (3-methylphenyl)methyl N,N-dimethylthiocarbamate
- (3-methylphenyl)methyl N,N-dimethylurea
Uniqueness
(3-methylphenyl)methyl N,N-dimethylcarbamate is unique due to its specific chemical structure and properties. It has a distinct reactivity profile compared to other similar compounds, making it valuable for specific research applications.
属性
CAS 编号 |
16605-27-9 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3-methylphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChI 键 |
IRXUAVIHPKYIFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)COC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


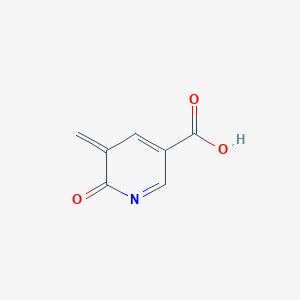
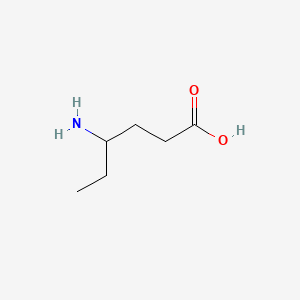
![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
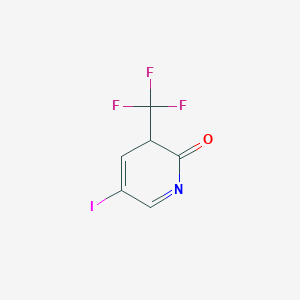
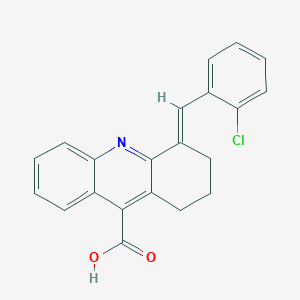
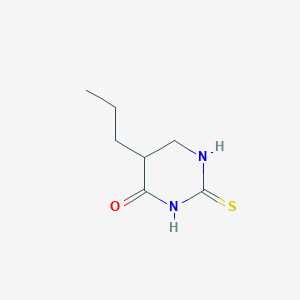
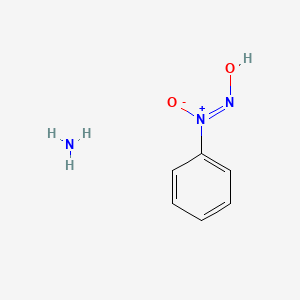
![N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)
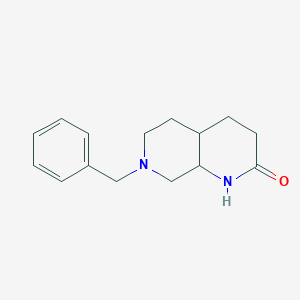
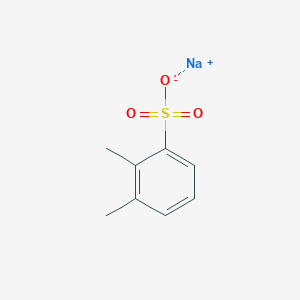
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
